molecular formula C7H10N2O3 B3255320 Ethyl 5-(aminomethyl)isoxazole-3-carboxylate CAS No. 253196-38-2

Ethyl 5-(aminomethyl)isoxazole-3-carboxylate

Cat. No. B3255320
M. Wt: 170.17 g/mol
InChI Key: OJXTUWSIXVDNAL-UHFFFAOYSA-N
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Patent
US07521453B2

Procedure details

Trifluoroacetic acid (2.1 ml, 29 mmol) was added to a solution of 3-ethoxycarbonyl-5-[N-(tert-butyloxycarbonyl)aminomethyl]isoxazole (Method 73; 790 mg, 2.9 mmol) in DCM (15 ml). The mixture was stirred at ambient temperature for 4 hours then the volatiles removed by evaporation. The residue was triturated with diethyl ether to give the title compound (763 g, 93%). NMR (DMSO): 1.31 (t, 3H), 4.37 (m, 2H), 6.97 (s, 1H), 8.64 (s, 3H); m/z 171 (MH)+.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH2:8]([O:10][C:11]([C:13]1[CH:17]=[C:16]([CH2:18][NH:19]C(OC(C)(C)C)=O)[O:15][N:14]=1)=[O:12])[CH3:9]>C(Cl)Cl>[CH2:8]([O:10][C:11]([C:13]1[CH:17]=[C:16]([CH2:18][NH2:19])[O:15][N:14]=1)=[O:12])[CH3:9]

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
790 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NOC(=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 763 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 154615.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.